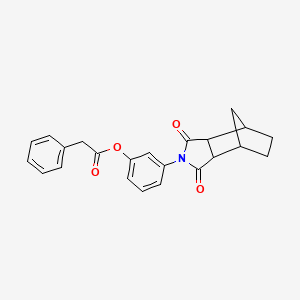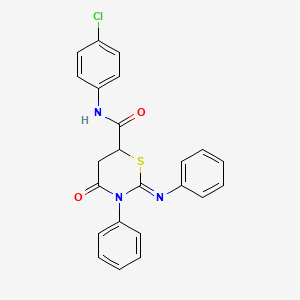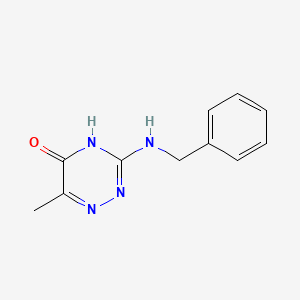![molecular formula C29H36N2O5 B11622795 1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-5-[4-(prop-2-en-1-yloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11622795.png)
1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-5-[4-(prop-2-en-1-yloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(二甲氨基)丙基]-3-羟基-4-[(2-甲基-4-丙氧基苯基)羰基]-5-[4-(丙-2-烯-1-氧基)苯基]-1,5-二氢-2H-吡咯-2-酮是一种复杂的含有独特结构的有机化合物,其包含多个官能团。
准备方法
合成路线和反应条件
1-[3-(二甲氨基)丙基]-3-羟基-4-[(2-甲基-4-丙氧基苯基)羰基]-5-[4-(丙-2-烯-1-氧基)苯基]-1,5-二氢-2H-吡咯-2-酮的合成涉及多个步骤,每个步骤都需要特定的试剂和条件。该过程通常从制备中间体化合物开始,然后将其进行各种化学反应以形成最终产物。这些反应中常用的试剂包括有机溶剂、催化剂和保护基,以确保所需的反应选择性和产率。
工业生产方法
在工业环境中,该化合物的生产将涉及将实验室合成方法扩大规模以适应更大的数量。这需要优化反应条件,例如温度、压力和反应时间,以确保一致的质量和产率。此外,工业生产可能涉及使用连续流动反应器和自动化系统以提高效率并降低成本。
化学反应分析
反应类型
1-[3-(二甲氨基)丙基]-3-羟基-4-[(2-甲基-4-丙氧基苯基)羰基]-5-[4-(丙-2-烯-1-氧基)苯基]-1,5-二氢-2H-吡咯-2-酮会发生各种类型的化学反应,包括:
氧化: 该化合物可以被氧化以形成不同的产物,具体取决于使用的氧化剂和条件。
还原: 还原反应可以改变官能团,导致形成新的衍生物。
取代: 该化合物可以发生取代反应,其中一个官能团被另一个官能团取代。
常用试剂和条件
这些反应中常用的试剂包括氧化剂(例如,高锰酸钾),还原剂(例如,硼氢化钠)和各种催化剂以促进反应。反应条件,如温度、溶剂和 pH 值,被严格控制以达到预期结果。
主要产物
从这些反应中形成的主要产物取决于使用的特定试剂和条件。例如,氧化可能会产生不同的酮或醛,而还原可以产生醇或胺。
科学研究应用
1-[3-(二甲氨基)丙基]-3-羟基-4-[(2-甲基-4-丙氧基苯基)羰基]-5-[4-(丙-2-烯-1-氧基)苯基]-1,5-二氢-2H-吡咯-2-酮有几个科学研究应用,包括:
化学: 该化合物用作有机合成中的构建模块,能够创建更复杂的分子。
生物学: 它因其潜在的生物活性而被研究,包括与酶和受体的相互作用。
医学: 研究人员正在探索其作为治疗剂的潜力,特别是在治疗某些疾病方面。
工业: 该化合物的独特特性使其在开发新材料和化学工艺中很有用。
作用机制
1-[3-(二甲氨基)丙基]-3-羟基-4-[(2-甲基-4-丙氧基苯基)羰基]-5-[4-(丙-2-烯-1-氧基)苯基]-1,5-二氢-2H-吡咯-2-酮的作用机制涉及其与特定分子靶标(如酶或受体)的相互作用。这些相互作用可以调节各种生化途径,从而导致该化合物观察到的效果。涉及的确切分子靶标和途径取决于具体的应用和使用环境。
相似化合物的比较
类似化合物
类似于 1-[3-(二甲氨基)丙基]-3-羟基-4-[(2-甲基-4-丙氧基苯基)羰基]-5-[4-(丙-2-烯-1-氧基)苯基]-1,5-二氢-2H-吡咯-2-酮的化合物包括其他吡咯烷酮衍生物和具有类似官能团的化合物。
独特性
使该化合物区别于类似化合物的关键在于其官能团的独特组合,这赋予了其特定的化学和生物学特性。
属性
分子式 |
C29H36N2O5 |
|---|---|
分子量 |
492.6 g/mol |
IUPAC 名称 |
(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(2-methyl-4-propoxyphenyl)methylidene]-5-(4-prop-2-enoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C29H36N2O5/c1-6-17-35-22-11-9-21(10-12-22)26-25(28(33)29(34)31(26)16-8-15-30(4)5)27(32)24-14-13-23(19-20(24)3)36-18-7-2/h6,9-14,19,26,32H,1,7-8,15-18H2,2-5H3/b27-25+ |
InChI 键 |
AQJFVWITDUTCTM-IMVLJIQESA-N |
手性 SMILES |
CCCOC1=CC(=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN(C)C)C3=CC=C(C=C3)OCC=C)/O)C |
规范 SMILES |
CCCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CC=C(C=C3)OCC=C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(Z)-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11622715.png)
![ethyl 2-[(4E)-4-(3,4-dimethoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11622718.png)
![6-Amino-4-(4-bromophenyl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11622723.png)
![N'-[(2E,3E)-4-(1,3-benzodioxol-5-yl)but-3-en-2-ylidene]-5-chloro-2-hydroxybenzohydrazide](/img/structure/B11622728.png)
![N-[2-(4-Methoxyphenyl)ethyl]-2-[N-(2-methoxyphenyl)methanesulfonamido]acetamide](/img/structure/B11622729.png)
![N-ethyl-4-[2-({[4-(4-methylphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazine-1-carbothioamide](/img/structure/B11622730.png)
![(3-{(E)-[1-(1,3-benzodioxol-5-yl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid](/img/structure/B11622739.png)

![2-(4-chlorophenyl)-3-[2-(2,3-dimethylphenoxy)ethyl]quinazolin-4(3H)-one](/img/structure/B11622756.png)

![diallyl 2,6-dimethyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11622771.png)
![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-[5-methyl-2-(propan-2-yl)phenoxy]propan-2-ol](/img/structure/B11622777.png)


